![molecular formula C13H16N2O2S B1219587 N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide](/img/structure/B1219587.png)
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
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Overview
Description
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a member of benzothiazoles.
Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide and its derivatives demonstrate anticonvulsant and neuroprotective effects. For example, a study by Hassan, Khan, and Amir (2012) synthesized derivatives of N-(substituted benzothiazol-2-yl)amides, revealing that certain compounds displayed effective anticonvulsant properties and promising neuroprotective effects by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH) (Hassan, Khan, & Amir, 2012).
Photodynamic Therapy for Cancer Treatment
Benzothiazole derivatives show potential in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives with benzothiazole, which exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Several studies have identified antimicrobial and antifungal activities in benzothiazole derivatives. For instance, Chauhan, Siddiqui, and Kataria (2015) synthesized 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy Benzothiazole derivatives, which showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Chauhan, Siddiqui, & Kataria, 2015).
Anti-inflammatory Activity
Rathi, More, Deshmukh, and Chaudhari (2013) synthesized and evaluated a series of 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives for in-vitro anti-inflammatory activity. The findings indicated significant anti-inflammatory activity in certain derivatives, highlighting the potential of benzothiazole compounds in treating inflammatory conditions (Rathi, More, Deshmukh, & Chaudhari, 2013).
Antihyperglycemic Agents
Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, and Awano (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as potential antihyperglycemic agents. This indicates the applicability of benzothiazole derivatives in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Anticancer Activity
Several benzothiazole derivatives have been identified with antitumor properties. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing promising anticancer activity against various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
properties
Product Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
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Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)6-12(16)15-13-14-10-7-9(17-3)4-5-11(10)18-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16) |
InChI Key |
JFJCXZVYYHCHFP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
Canonical SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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